六甲铵溴化物

概述

描述

六甲铵溴化物是一种非去极化神经节阻滞剂,作为神经元烟碱受体拮抗剂。它主要通过与烟碱乙酰胆碱受体结合来影响自主神经节,从而抑制神经冲动的传递 。这种化合物在历史上被用于治疗高血压和其他周围神经系统疾病 .

科学研究应用

六甲铵溴化物在科学研究中具有广泛的应用:

化学: 用作各种化学反应和涉及烟碱乙酰胆碱受体研究的试剂。

生物学: 用于与自主神经系统功能和神经传递有关的研究。

医学: 历史上被用于治疗高血压和其他周围神经系统疾病。目前,它被用作研究工具,以研究神经节阻滞剂的作用。

作用机制

六甲铵溴化物通过阻断位于自主神经节的神经元烟碱乙酰胆碱受体 (nAChRs) 来发挥作用。这种阻断抑制了交感神经和副交感神经系统的传出神经冲动。该化合物主要通过阻断受体的离子通道来起作用,而不是与乙酰胆碱竞争结合位点 .

类似化合物:

十甲铵溴化物: 另一种具有类似特性但分子结构不同的神经节阻滞剂。

美卡拉明盐酸盐: 一种非选择性烟碱受体拮抗剂,在研究和医学中具有更广泛的应用。

三甲胺樟脑磺酸盐: 一种用于控制高血压危象的神经节阻滞剂

六甲铵溴化物的独特性: 六甲铵溴化物因其对自主神经节烟碱乙酰胆碱受体的特异性作用而独一无二。与其他神经节阻滞剂不同,它不影响骨骼肌神经肌肉接头的毒蕈碱乙酰胆碱受体或烟碱受体 .

生化分析

Biochemical Properties

Hexamethonium bromide preferentially blocks nicotinic receptors at autonomic ganglia . It interacts with the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia . Its action on these receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .

Cellular Effects

By blocking the neuronal nicotinic receptors in autonomic ganglia, Hexamethonium bromide inhibits both the sympathetic and parasympathetic nervous systems . This blockade leads to various effects on cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Hexamethonium bromide involves its binding to the neuronal nicotinic receptors in autonomic ganglia . This binding blocks the ion pore of the receptor, thereby inhibiting the transmission of signals in the autonomic ganglia . This does not involve competition with the binding site for acetylcholine .

Temporal Effects in Laboratory Settings

It is known that it can cross the blood-brain barrier only at high doses .

Dosage Effects in Animal Models

In animal models, Hexamethonium bromide has been shown to attenuate sympathetic activity and blood pressure in spontaneously hypertensive rats . The effects of Hexamethonium bromide vary with different dosages, and high doses can lead to toxic or adverse effects .

Metabolic Pathways

It is known that it is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier .

Transport and Distribution

It is known that it can cross the blood-brain barrier only at high doses .

准备方法

合成路线和反应条件: 六甲铵溴化物可以通过六亚甲基二胺与溴甲烷的反应合成。该反应通常包括以下步骤:

- 反应混合物在回流条件下加热,以促进六甲铵溴化物的形成。

- 然后通过重结晶纯化产物,以获得纯六甲铵溴化物 .

六亚甲基二胺: 在乙醇等溶剂中与 反应。

工业生产方法: 在工业环境中,六甲铵溴化物的生产遵循类似的合成路线,但规模更大。优化反应条件以确保高产率和纯度。使用连续流动反应器和自动化系统有助于保持一致的反应条件和产品质量 .

化学反应分析

反应类型: 六甲铵溴化物主要由于溴离子的存在而发生取代反应。它还可以在特定条件下参与氧化和还原反应。

常见试剂和条件:

取代反应: 六甲铵溴化物可以与氢氧根离子等亲核试剂反应生成六甲铵氢氧化物。

氧化反应: 在氧化条件下,六甲铵溴化物可以转化为相应的N-氧化衍生物。

还原反应: 六甲铵溴化物的还原可以导致六亚甲基二胺的形成.

主要产物:

六甲铵氢氧化物: 通过与氢氧根离子发生取代反应形成。

N-氧化衍生物: 通过氧化反应形成。

六亚甲基二胺: 通过还原反应形成.

相似化合物的比较

Decamethonium Bromide: Another ganglionic blocker with similar properties but different molecular structure.

Mecamylamine Hydrochloride: A non-selective nicotinic receptor antagonist with broader applications in research and medicine.

Trimethaphan Camsylate: A ganglionic blocker used in the management of hypertensive emergencies

Uniqueness of Hexamethonium Bromide: Hexamethonium bromide is unique due to its specific action on the nicotinic acetylcholine receptors in the autonomic ganglia. Unlike other ganglionic blockers, it does not affect the muscarinic acetylcholine receptors or the nicotinic receptors at the skeletal neuromuscular junction .

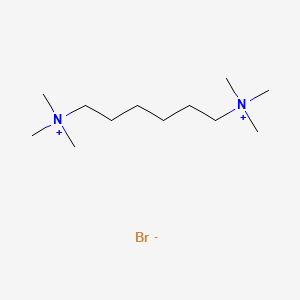

属性

CAS 编号 |

55-97-0 |

|---|---|

分子式 |

C12H30BrN2+ |

分子量 |

282.28 g/mol |

IUPAC 名称 |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;bromide |

InChI |

InChI=1S/C12H30N2.BrH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |

InChI 键 |

GBXQPDCOMJJCMJ-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-].[Br-] |

规范 SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-] |

外观 |

Solid powder |

Key on ui other cas no. |

55-97-0 |

物理描述 |

Liquid |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

60-26-4 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

>54.3 [ug/mL] (The mean of the results at pH 7.4) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of hexamethonium bromide?

A1: Hexamethonium bromide acts primarily as a ganglion-blocking agent, preferentially blocking the transmission of nerve impulses through autonomic ganglia []. It demonstrates a stronger affinity for blocking the nicotinic acetylcholine receptors at these ganglia compared to muscarinic receptors [, ].

Q2: How does hexamethonium bromide affect blood pressure?

A2: Hexamethonium bromide can induce a fall in blood pressure, primarily due to its ganglion-blocking action. This effect is observed in both normotensive and hypertensive individuals [, ]. Specifically, it blocks the transmission of sympathetic nerve impulses, leading to a reduction in peripheral vascular resistance and cardiac output [, ]. This effect is often accompanied by postural hypotension [, ].

Q3: Can hexamethonium bromide influence the release of adrenaline from the adrenal glands?

A4: Research suggests that hexamethonium bromide can indirectly trigger the release of adrenaline (epinephrine) from the adrenal medulla []. This effect is likely a reflex response to the initial fall in blood pressure induced by the drug. This adrenaline release can partially counteract the hypotensive effect of the drug [].

Q4: How does hexamethonium bromide impact temperature regulation in the body?

A5: Studies indicate that hexamethonium bromide can cause a fall in body temperature, especially in environments with moderately low temperatures []. This effect is attributed to increased heat loss due to peripheral vasodilation, primarily in the skin [].

Q5: What is the chemical structure of hexamethonium bromide?

A6: Hexamethonium bromide is a bis-quaternary ammonium compound. Its chemical name is α:ω‐hexamethyldiaminohexane dibromide [].

Q6: What is the molecular formula and weight of hexamethonium bromide?

A6: The molecular formula of hexamethonium bromide is C12H30Br2N2. Its molecular weight is 362.2 g/mol.

Q7: How does the structure of hexamethonium bromide relate to its ganglion-blocking activity?

A8: The presence of two quaternary ammonium groups linked by a six-carbon chain (hexane) is crucial for the ganglion-blocking activity of hexamethonium bromide [, ]. Variations in the length of this carbon chain can significantly impact its potency and selectivity for different ganglia.

Q8: What is known about the stability of hexamethonium bromide?

A9: While the provided research does not delve into specific stability studies, it's known that hexamethonium bromide is poorly absorbed orally, necessitating parenteral administration for optimal effects [, ]. This suggests potential limitations in its formulation for oral delivery.

Q9: What safety precautions should be considered when working with hexamethonium bromide?

A9: The provided research primarily focuses on the pharmacological aspects of hexamethonium bromide. While specific SHE regulations are not discussed, researchers should consult relevant safety data sheets and adhere to standard laboratory safety practices when handling this compound.

Q10: How is hexamethonium bromide absorbed and distributed in the body?

A11: Hexamethonium bromide exhibits poor oral absorption [, ]. Intravenous or intramuscular administration is typically required for a more predictable and pronounced effect [, ]. Being a quaternary ammonium compound, it has limited ability to cross the blood-brain barrier [].

Q11: What is the duration of action of hexamethonium bromide?

A12: The duration of action of hexamethonium bromide is relatively short, typically lasting for 4 hours after parenteral administration [].

Q12: Does the body develop tolerance to hexamethonium bromide?

A13: Yes, repeated administration of hexamethonium bromide can lead to tolerance, requiring escalating doses to achieve the same effect [, ].

Q13: Has hexamethonium bromide been studied in animal models of disease?

A14: Yes, several studies have used animal models to investigate the effects of hexamethonium bromide. For instance, it has been shown to improve survival rates in rat models of tourniquet shock []. It has also been used in studies investigating the role of the autonomic nervous system in various physiological processes in animals, including blood pressure regulation and respiratory responses to irritants [, , ].

Q14: What insights have been gained from clinical trials using hexamethonium bromide?

A15: Early clinical trials in the mid-20th century explored the use of hexamethonium bromide as a treatment for hypertension [, , , , ]. While it effectively lowered blood pressure in many patients, its use was often limited by side effects and the need for frequent parenteral administration [, , , ].

Q15: Are there any known mechanisms of resistance to hexamethonium bromide?

A15: The development of tolerance to hexamethonium bromide with repeated administration suggests potential for the development of resistance, although specific resistance mechanisms haven't been extensively studied in the provided research.

Q16: What are the potential side effects of hexamethonium bromide?

A17: Hexamethonium bromide can cause a range of side effects, largely due to its non-selective blockade of autonomic ganglia. Common side effects include postural hypotension, leading to dizziness and fainting, dry mouth, constipation, visual disturbances, and difficulty urinating [, , , , , ].

Q17: What analytical techniques have been used to study the effects of hexamethonium bromide?

A18: Various physiological measurements have been employed to assess the effects of hexamethonium bromide in research. These include blood pressure monitoring [, , , , ], heart rate measurement [], and assessment of vascular resistance in specific tissues like the skin [, ].

Q18: What is the historical context of hexamethonium bromide in medical research?

A20: Hexamethonium bromide played a significant role in the mid-20th century in understanding the autonomic nervous system and its role in blood pressure regulation []. It was one of the first effective drugs for treating hypertension, but its use declined with the advent of safer and more easily administered alternatives [, ].

Q19: How has research on hexamethonium bromide contributed to our understanding of physiology?

A21: Studies using hexamethonium bromide have been instrumental in elucidating the role of the autonomic nervous system in various physiological processes, including blood pressure control, temperature regulation, and gastrointestinal function [, , , ]. Its use in research has helped to clarify the distinct roles of sympathetic and parasympathetic pathways in these processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。